molecular formula C17H15ClFNO2 B5849140 [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone

[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone

Cat. No. B5849140
M. Wt: 319.8 g/mol
InChI Key: JWVGZWYRHFEXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone, also known as CFMPM, is a synthetic compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of aryl ketones and has shown promising results in various scientific research applications.

Mechanism of Action

[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone also inhibits the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also reduces the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation and autoimmune diseases. [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has been found to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, which ensures reproducibility of results. [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone is also stable under normal laboratory conditions, making it suitable for long-term storage and use. However, [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has some limitations, including its low solubility in water and its limited availability in large quantities.

Future Directions

There are several future directions for research on [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone. One area of interest is the development of [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone's potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanisms of [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone's pharmacological effects and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone involves the reaction of 2-chloro-5-fluoro-4-nitrophenyl with phenylmagnesium bromide, followed by the addition of morpholine and the reduction of the nitro group to an amino group. The resulting compound is then acylated with benzoyl chloride to yield [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone. The overall yield of the synthesis process is around 30%.

Scientific Research Applications

[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has also been investigated for its anti-inflammatory and analgesic properties, as well as its ability to modulate the immune system.

properties

IUPAC Name

(2-chloro-5-fluoro-4-morpholin-4-ylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO2/c18-14-11-16(20-6-8-22-9-7-20)15(19)10-13(14)17(21)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVGZWYRHFEXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)Cl)C(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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